Acétate de magnésium

Vue d'ensemble

Description

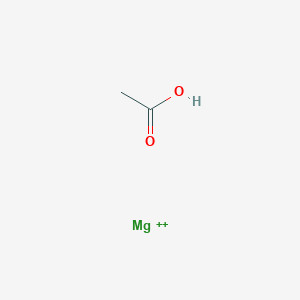

L’acétate de magnésium est un composé chimique qui est le sel de magnésium de l’acide acétique. Il est généralement trouvé sous sa forme tétrahydratée, avec la formule chimique ( \text{Mg(CH}3\text{COO)}_2 \cdot 4\text{H}_2\text{O} ). Ce composé se présente sous forme de cristaux blancs hygroscopiques et est très soluble dans l’eau. L’this compound est utilisé dans diverses applications scientifiques et industrielles en raison de ses propriétés et de sa réactivité {_svg_1} .

Applications De Recherche Scientifique

Magnesium acetate has a wide range of applications in scientific research:

Chemistry: It is used as a source of magnesium ions in various chemical reactions and experiments.

Biology: Magnesium acetate is used in molecular biology applications such as batch in vitro transcription of RNA and the crystallization of transcription factor:DNA complexes and proteins.

Medicine: It is used as an electrolyte replenishment in total parenteral nutrition (TPN) therapy and as a laxative to prevent constipation.

Industry: Magnesium acetate is used as a deicing agent, a catalyst in the production of polyester fabrics, and a stabilizer for polyvinyl chloride (PVC). .

Mécanisme D'action

L’acétate de magnésium exerce ses effets par le biais des ions magnésium qu’il libère. Ces ions jouent un rôle crucial dans la stabilisation du complexe adénylyl cyclase, en améliorant ses actions catalytiques et en favorisant la production d’adénosine monophosphate cyclique (AMPc). Les ions magnésium sont également des cofacteurs essentiels de nombreuses réactions enzymatiques, notamment la synthèse des protéines et la production d’ATP. Ils participent à la voie de l’adénylyl cyclase et aux voies de signalisation des tyrosine kinases, régulant le métabolisme du glucose et maintenant la fonction cellulaire normale .

Analyse Biochimique

Biochemical Properties

Magnesium, a component of magnesium acetate, is a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions in the human body, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation . Magnesium acetate, therefore, can be expected to interact with a wide range of enzymes, proteins, and other biomolecules, influencing these biochemical reactions.

Cellular Effects

The effects of magnesium acetate on cells are largely due to the presence of magnesium. Magnesium is essential for every human body cell . It is involved in numerous physiological and biochemical processes, helping cells achieve higher photosynthetic efficiency, nitrogen use efficiency, and stress resistance . Therefore, magnesium acetate can be expected to have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, magnesium acetate exerts its effects through the magnesium ion. Magnesium is critical for several cellular functions, including oxidative phosphorylation and glycolysis, and is also required for a number of steps during the synthesis of DNA, RNA, and proteins . Therefore, magnesium acetate, through the magnesium ion, can bind to ATP to participate in energy metabolism, stabilize ribosomal association and activity to impact protein synthesis, and influence photosynthesis .

Metabolic Pathways

Magnesium acetate, through the magnesium ion, is involved in numerous metabolic pathways. Magnesium is a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions, including those involved in energy metabolism, protein synthesis, and nucleic acid synthesis .

Transport and Distribution

The transport and distribution of magnesium acetate within cells and tissues would be influenced by various factors, including the presence of specific transporters and binding proteins. Magnesium, a component of magnesium acetate, is the most common intracellular divalent cation and the second most abundant cation in intracellular fluid .

Méthodes De Préparation

L’acétate de magnésium peut être synthétisé par plusieurs méthodes :

Réaction avec l’hydroxyde de magnésium : L’hydroxyde de magnésium réagit avec l’acide acétique pour produire de l’this compound et de l’eau[ 2\text{CH}3\text{COOH} + \text{Mg(OH)}_2 \rightarrow \text{Mg(CH}_3\text{COO)}_2 + 2\text{H}_2\text{O} ]

Réaction avec le carbonate de magnésium : Le carbonate de magnésium réagit avec l’acide acétique pour former de l’this compound, du dioxyde de carbone et de l’eau[ 2\text{CH}_3\text{COOH} + \text{MgCO}_3 \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Réaction avec le magnésium métallique : Le magnésium métallique réagit avec l’acide acétique dissous dans du benzène sec, produisant de l’this compound et du dihydrogène[ \text{Mg} + 2\text{CH}_3\text{COOH} \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{H}_2 ] Ces méthodes sont couramment utilisées en laboratoire et en milieu industriel {_svg_3}

Analyse Des Réactions Chimiques

L’acétate de magnésium subit diverses réactions chimiques :

Décomposition : Lorsqu’il est chauffé, l’this compound se décompose pour former de l’oxyde de magnésium et de l’acide acétique.

Réaction avec les acides forts : L’this compound réagit avec les acides forts pour former des sels de magnésium et de l’acide acétique.

Réaction avec les bases : Il réagit avec les bases pour former de l’hydroxyde de magnésium et des sels d’acétate.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent l’acide acétique, les acides forts comme l’acide chlorhydrique et les bases comme l’hydroxyde de sodium. Les principaux produits formés à partir de ces réactions sont l’oxyde de magnésium, les sels de magnésium et l’acide acétique .

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme source d’ions magnésium dans diverses réactions et expériences chimiques.

Biologie : L’this compound est utilisé dans des applications de biologie moléculaire telles que la transcription in vitro par lots de l’ARN et la cristallisation des complexes facteur de transcription : ADN et des protéines.

Médecine : Il est utilisé comme reconstitution électrolytique dans la thérapie de nutrition parentérale totale (TPN) et comme laxatif pour prévenir la constipation.

Industrie : L’this compound est utilisé comme agent de déglaçage, comme catalyseur dans la production de tissus en polyester et comme stabilisateur du chlorure de polyvinyle (PVC). .

Comparaison Avec Des Composés Similaires

L’acétate de magnésium peut être comparé à d’autres sels de magnésium tels que :

Chlorure de magnésium : Utilisé comme agent de déglaçage et dans la production de magnésium métallique.

Sulfate de magnésium :

Oxyde de magnésium : Utilisé comme matériau réfractaire et dans la production de magnésium métallique.

L’this compound est unique en raison de sa grande solubilité dans l’eau et de ses applications spécifiques en biologie moléculaire et en tant qu’agent de déglaçage. Il est moins corrosif pour le béton et les structures métalliques que d’autres agents de déglaçage comme le sel gemme .

Propriétés

Numéro CAS |

142-72-3 |

|---|---|

Formule moléculaire |

C2H4MgO2 |

Poids moléculaire |

84.36 g/mol |

Nom IUPAC |

magnesium;diacetate |

InChI |

InChI=1S/C2H4O2.Mg/c1-2(3)4;/h1H3,(H,3,4); |

Clé InChI |

QOBLJVUECBDJGF-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].[Mg+2] |

SMILES canonique |

CC(=O)O.[Mg] |

Key on ui other cas no. |

142-72-3 |

Description physique |

Pellets or Large Crystals; Liquid Tetrahydrate: Colorless or white deliquescent solid; [Merck Index] White hygroscopic crystals with a mild odor of acetic acid; [Mallinckrodt Baker MSDS] |

Synonymes |

magnesium acetate |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of magnesium acetate tetrahydrate?

A1: Magnesium acetate tetrahydrate has the molecular formula [Mg(C2H3O2)2(H2O)4] and a molecular weight of 214.49 g/mol. []

Q2: What is known about the crystal structure of magnesium acetate tetrahydrate?

A2: It crystallizes in the monoclinic system, space group P21/c, with unit cell parameters a = 4.8084 Å, b = 11.9943 Å, c = 8.5548 Å, and β = 95.355°. []

Q3: How does the calcination temperature affect the reactivity of magnesium oxide (MgO) produced from magnesium acetate?

A3: Calcination temperature significantly impacts MgO surface area and reactivity, influencing its hydration rate and extent to form magnesium hydroxide (Mg(OH)2). []

Q4: Can magnesium acetate enhance the hydration of MgO compared to water?

A4: Yes, magnesium acetate demonstrably enhances MgO hydration, leading to a higher percentage of Mg(OH)2 formation compared to water. []

Q5: How does the concentration of magnesium acetate affect the hydration of MgO?

A5: Increasing the concentration of magnesium acetate positively correlates with the degree of MgO hydration. []

Q6: What are the thermal decomposition steps of magnesium acetate in a nitrogen atmosphere?

A6: The thermal decomposition involves four stages: (1) dehydration to anhydrous magnesium acetate, (2) conversion to magnesium oxalate, (3) transformation of magnesium oxalate to magnesium carbonate, and (4) final decomposition to magnesium oxide. []

Q7: How does magnesium acetate function as a road deicer?

A7: Magnesium acetate acts as a road deicer due to its ability to lower the freezing point of water. It is considered an environmentally friendly alternative to chloride-based deicers. []

Q8: What are the environmental advantages of using magnesium acetate as a road deicer compared to traditional chloride-based deicers?

A8: Magnesium acetate is biodegradable and exhibits less corrosive effects on infrastructure and vehicles compared to sodium chloride and calcium chloride. It also has a reduced negative impact on the environment. [, ]

Q9: Can calcium magnesium acetate be used to control emissions from fossil fuel combustion?

A9: Yes, research suggests that calcium magnesium acetate can be utilized for simultaneous NOx, SO2, and HCl control in combustion processes. The organic component acts similarly to a fuel in the reburn zone, while the calcium content calcines to CaO, capturing acidic gases. []

Q10: How does the particle size of organic calcium influence its desulfurization efficiency during coal combustion?

A10: Smaller particle sizes of organic calcium lead to improved sulfur removal efficiency during coal combustion. []

Q11: How does magnesium acetate contribute to the development of self-healing cementitious composites?

A11: When incorporated into cementitious composites, magnesium acetate serves as an organic mineral precursor compound for bacteria. These bacteria metabolize magnesium acetate, inducing the precipitation of calcite, which aids in crack healing. []

Q12: Does magnesium acetate exhibit protective effects against myocardial ischemia-reperfusion injury?

A12: Research indicates that magnesium acetate has protective effects against myocardial ischemia-reperfusion injury in rats. This protection is potentially linked to inhibiting platelet aggregation, scavenging oxygen free radicals, and enhancing myocardial cell energy metabolism. [, ]

Q13: How does magnesium acetate interact with Escherichia coli primase, and what are the implications?

A13: Magnesium acetate induces a conformational change in E. coli primase, specifically by binding to the enzyme in a cooperative manner. This interaction is crucial for primase's function as a single-stranded DNA-dependent RNA polymerase. []

Q14: Can magnesium acetate influence the expression of aquaporin-3 in human skin cells?

A14: Studies show that magnesium acetate can increase aquaporin-3 (AQP3) expression in human epidermal keratinocyte HaCaT cells. This increase is potentially mediated by the cAMP/PKA pathway and contributes to the skin-moisturizing effects of magnesium. []

Q15: How is magnesium acetate used in the synthesis of mesoporous carbon?

A15: Magnesium acetate can act as a template precursor in the synthesis of mesoporous carbon using potassium humate as a carbon precursor. The controlled thermal decomposition of magnesium acetate contributes to the formation of the porous structure. []

Q16: What is the role of magnesium acetate in biopolymer electrolytes?

A16: Magnesium acetate is being explored as a salt in biopolymer electrolytes for potential use in magnesium-ion batteries, offering a biodegradable alternative to traditional lithium-ion batteries. []

Q17: Can magnesium acetate impact the solution behavior of amino acids?

A17: Yes, the presence of magnesium acetate can influence the apparent molar adiabatic compressibility of amino acids in aqueous solutions, suggesting interactions between magnesium acetate and amino acid molecules, potentially affecting their hydration and conformation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.